1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine
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Overview
Description
1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring. The oxazole ring is known for its biological activity and is often found in various pharmacologically active compounds. The piperazine ring is a common structural motif in medicinal chemistry, frequently used to enhance the pharmacokinetic properties of drugs.
Preparation Methods
The synthesis of 1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine typically involves the formation of the oxazole ring followed by the introduction of the piperazine moiety. One common synthetic route starts with the cyclization of a suitable precursor to form the oxazole ring. This is followed by the reaction with piperazine under appropriate conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazole ring or the piperazine moiety.
Scientific Research Applications
1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine involves its interaction with specific molecular targets in the body. The oxazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes and reach its targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine can be compared with other oxazole and piperazine derivatives:
Oxazole Derivatives: Compounds like aleglitazar and mubritinib also contain the oxazole ring and exhibit significant biological activities.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-cyclopropyl-5-piperazin-1-yl-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O/c1-2-8(1)9-7-10(14-12-9)13-5-3-11-4-6-13/h7-8,11H,1-6H2 |
InChI Key |
IOLVDFHSZBQIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=C2)N3CCNCC3 |
Origin of Product |
United States |
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